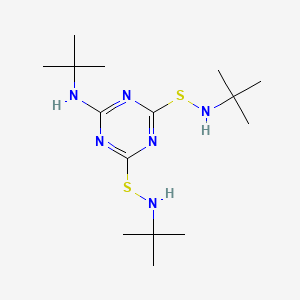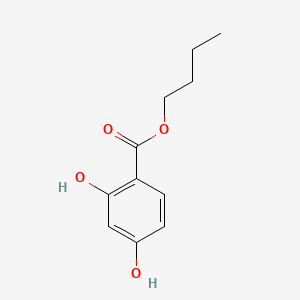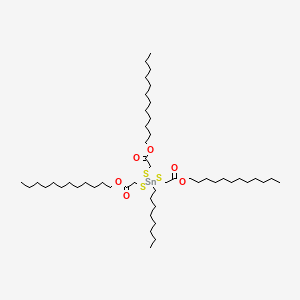
Tridodecyl 2,2',2''-((octylstannylidyne)tris(thio))triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is a chemical compound known for its unique structure and properties It is composed of a central tin atom bonded to three thioacetate groups, each further connected to a dodecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate typically involves the reaction of octylstannylidyne with thioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Octylstannylidyne+3Thioacetic Acid→Tridodecyl 2,2’,2”-((octylstannylidyne)tris(thio))triacetate
Industrial Production Methods
In an industrial setting, the production of tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The thioacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its excellent binding properties.
Wirkmechanismus
The mechanism by which tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate exerts its effects involves its interaction with molecular targets through its thioacetate groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various catalytic processes. The central tin atom plays a crucial role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tridodecyl 2,2’,2’'-((methylstannylidyne)tris(thio))triacetate
- Tridodecyl 2,2’,2’'-((ethylstannylidyne)tris(thio))triacetate
- Tridodecyl 2,2’,2’'-((propylstannylidyne)tris(thio))triacetate
Uniqueness
Tridodecyl 2,2’,2’'-((octylstannylidyne)tris(thio))triacetate is unique due to its longer dodecyl chains, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
84332-95-6 |
|---|---|
Molekularformel |
C50H98O6S3Sn |
Molekulargewicht |
1010.2 g/mol |
IUPAC-Name |
dodecyl 2-[bis[(2-dodecoxy-2-oxoethyl)sulfanyl]-octylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-5-7-8-6-4-2;/h3*17H,2-13H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
BQNOOSPILDHFSI-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


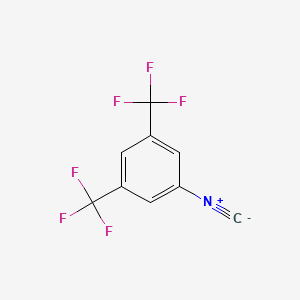

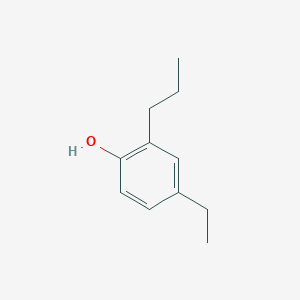
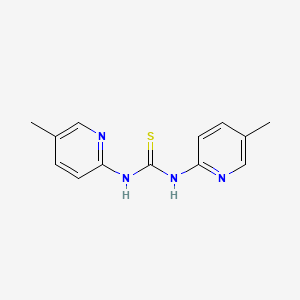

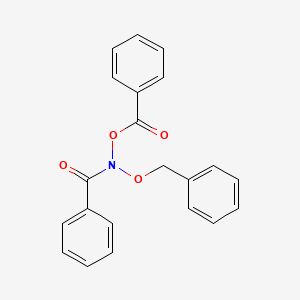

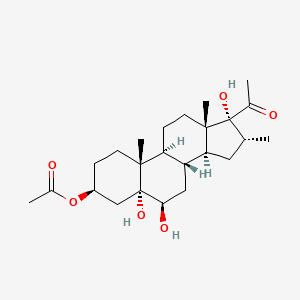

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
